Methyl trans-3-hydroxycyclopentane-1-carboxylate
Description
Methyl trans-3-hydroxycyclopentane-1-carboxylate (CAS: 79590-84-4) is a cyclopentane-derived methyl ester featuring a hydroxyl group in the trans configuration at the 3-position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is utilized as a building block in medicinal chemistry, particularly in the development of protein degraders, due to its stereochemical and functional versatility . It is stored at room temperature, suggesting moderate stability under standard conditions .
Properties
IUPAC Name |
methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-3-hydroxycyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of trans-3-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-3-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trans-3-oxocyclopentanecarboxylic acid.
Reduction: Formation of trans-3-hydroxycyclopentanol.
Substitution: Formation of trans-3-halocyclopentanecarboxylate.
Scientific Research Applications
Methyl trans-3-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl trans-3-hydroxycyclopentane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Stereoisomeric Comparison: Cis vs. Trans Isomers
The cis isomer (methyl cis-3-hydroxycyclopentane-1-carboxylate, CAS: 79598-73-5) shares the same molecular formula but differs in stereochemistry at the 3-position. The trans configuration likely influences hydrogen-bonding capacity and solubility compared to the cis form, as spatial arrangement affects intermolecular interactions. For example, the trans isomer may exhibit lower steric hindrance, enhancing reactivity in esterification or nucleophilic substitution reactions .
| Property | Trans Isomer (CAS: 79590-84-4) | Cis Isomer (CAS: 79598-73-5) |
|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol |
| Functional Groups | Ester, trans-hydroxyl | Ester, cis-hydroxyl |
| Known Applications | Protein degrader building block | Not specified in evidence |
Amino-Substituted Cyclopentane Derivatives
Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7) replaces the hydroxyl group with an amine. Key differences include:
Cyclopentanone Derivatives
3-Methylcyclopentanone (CAS: 1120-72-5) and DL-3-methylcyclopentanone (CAS: 1757-42-2) are ketone analogs lacking the ester and hydroxyl groups.
- Functional Differences : The absence of an ester group reduces hydrolytic reactivity, while the ketone moiety may participate in condensation or reduction reactions.
- Physical Properties: 3-Methylcyclopentanone has a boiling point of 139–140°C and density 0.916 g/cm³, whereas data for the hydroxylated ester are unavailable .
Aromatic Carbamate Analogs
Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1) features a phenolic hydroxyl group instead of an aliphatic one.
- Solubility and Reactivity : The aromatic hydroxyl group may enhance solubility in polar solvents and enable electrophilic aromatic substitution, contrasting with the aliphatic hydroxyl’s propensity for esterification or etherification .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl trans-3-hydroxycyclopentane-1-carboxylate (MTHC) is a cyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with MTHC, supported by data tables and case studies.
Chemical Structure and Properties
MTHC is characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylate moiety. Its molecular formula is , and it is classified as an ester. The compound's structural features contribute to its biological interactions.
Biological Activities
1. Antimicrobial Properties
MTHC exhibits antimicrobial activity against various pathogenic microorganisms. Studies have shown that it can inhibit the growth of bacteria such as Streptococcus pneumoniae and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these organisms suggest that MTHC has a significant potential as an antimicrobial agent.
| Microorganism | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 32 |
| Candida albicans | 16 |
2. Cytotoxic Effects
Research indicates that MTHC has cytotoxic effects on certain cancer cell lines, including human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induces apoptosis in these cells through the activation of caspases, leading to cell death.
Case Study: Apoptotic Mechanism
In a study involving MCF-7 cells treated with MTHC, there was a significant increase in caspase-3 activity, indicating the induction of apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 population, confirming cell death.
3. Anti-inflammatory Activity
MTHC has been shown to reduce inflammation in animal models. It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in treating inflammatory diseases.
The biological activity of MTHC can be attributed to several mechanisms:
- Membrane Disruption : MTHC interacts with microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
- Cell Signaling Modulation : MTHC impacts signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential.
Safety and Toxicity
Toxicological studies indicate that MTHC has a favorable safety profile at therapeutic doses. However, further studies are needed to establish comprehensive safety data, particularly regarding long-term exposure and potential side effects.
Q & A
Q. Example Parameters :
| Conformer | q (Å) | φ (°) |
|---|---|---|
| Envelope | 0.43 | 144 |
| Twist | 0.41 | 72 |
Advanced: How should researchers address contradictions between NMR and X-ray data regarding substituent orientation?
Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Methodological steps:
Variable-temperature NMR : Assess signal splitting to detect conformational exchange.
DFT-MD simulations : Model solvent effects and compare energy barriers between conformers.
Cross-validate with NOESY : Detect through-space correlations in solution to infer proximity of substituents .
Advanced: What strategies enable enantiomeric resolution of this compound?
Answer:
Chiral chromatography or enzymatic resolution is typically used:
Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases.
Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, leaving the other intact .
Vibrational CD spectroscopy : Confirm enantiopurity by analyzing Cotton effects in the IR spectrum.
Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific toxicological data are limited, analogous esters suggest:
PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .
Ventilation : Use fume hoods to prevent inhalation of vapors.
Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?
Answer:
pKa estimation : Use software like MarvinSuite or ACD/Labs to calculate the hydroxy group’s pKa (expected ~4–5).
Hydrolysis simulations : Apply DFT to model ester cleavage kinetics in acidic/basic environments.
Solvent effects : Include implicit solvent models (e.g., COSMO-RS) to predict degradation pathways .
Advanced: How do crystal packing interactions influence the compound’s solid-state stability?
Answer:
Analyze hydrogen-bonding networks and π-stacking using Mercury’s "Packing Similarity" tool. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
